![molecular formula C10H16O4 B14294970 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one CAS No. 114094-60-9](/img/structure/B14294970.png)
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutene ring substituted with hydroxy and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one typically involves the reaction of cyclobutene derivatives with isopropyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by inhibiting specific enzymes or modulating signaling pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2-Bis(3-amino-4-hydroxyphenyl)propane: Used in the synthesis of various polymers and materials.
Uniqueness
4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one is unique due to its cyclobutene ring structure and the presence of both hydroxy and isopropoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
114094-60-9 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-hydroxy-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one |
InChI |
InChI=1S/C10H16O4/c1-5(2)13-9-7(11)8(12)10(9)14-6(3)4/h5-7,11H,1-4H3 |
Clave InChI |
VJXXUIAFRBGYMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=O)C1O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Phenylpent-4-en-1-yl)oxy]oxane](/img/structure/B14294888.png)
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
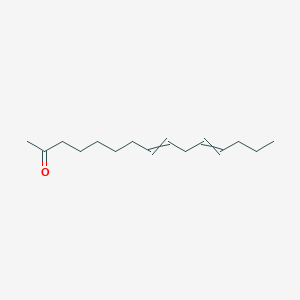
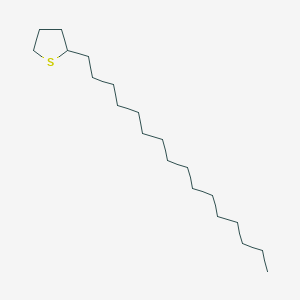
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)

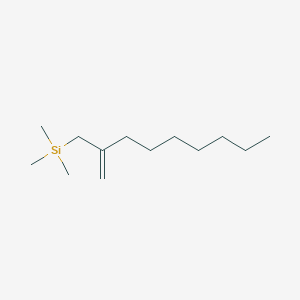
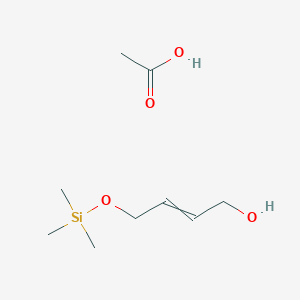
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
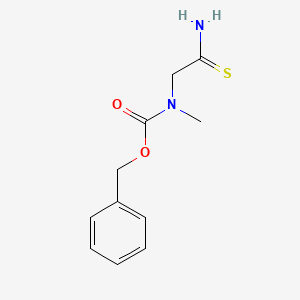
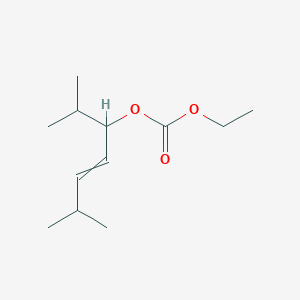

![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

